2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol
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Overview
Description
2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is a heterocyclic compound that features a unique fusion of pyridine, triazole, and benzotriazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction conditions generally include heating the reactants in toluene at 120°C for 24 hours .
Industrial Production Methods
The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of kinases or other enzymes critical for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazole and pyridine rings but lacks the benzotriazine moiety.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring instead of the benzotriazine ring.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Features a similar triazole-pyridine structure but with different substitution patterns.
Uniqueness
2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H8N6O |
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Molecular Weight |
264.24 g/mol |
IUPAC Name |
2-pyridin-3-yl-[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol |
InChI |
InChI=1S/C13H8N6O/c20-10-5-1-4-9-11(10)16-17-13-15-12(18-19(9)13)8-3-2-6-14-7-8/h1-7,20H |
InChI Key |
FBXNPHXVIKXVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=NC3=NC(=NN23)C4=CN=CC=C4 |
Origin of Product |
United States |
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